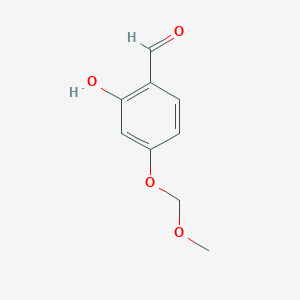

2-Hydroxy-4-(methoxymethoxy)benzaldehyde

Übersicht

Beschreibung

2-Hydroxy-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O4 It is a derivative of benzaldehyde, featuring both hydroxyl and methoxymethoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4-dihydroxybenzaldehyde with dimethyl sulfate under basic conditions to introduce the methoxymethoxy group . The reaction typically requires a solvent such as acetone or ethanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl and methoxymethoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products Formed

Oxidation: 2-Hydroxy-4-(methoxymethoxy)benzoic acid.

Reduction: 2-Hydroxy-4-(methoxymethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Hydroxy-4-(methoxymethoxy)benzaldehyde has shown potential as a tyrosinase inhibitor , making it relevant in the study of skin disorders and pigmentation processes. Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibition can lead to therapeutic applications in treating hyperpigmentation disorders.

- Case Study : A study highlighted its role as a potential therapeutic agent against Helicobacter pylori, which is linked to gastric ulcers and cancers. The compound exhibited significant antibacterial activity, suggesting its use in developing new treatments for related gastrointestinal issues .

Biosynthesis Studies

Research has indicated that this compound is a major component found in the essential oils of various plants, such as Decalepis hamiltonii and Hemidesmus indicus. These studies focus on understanding the biosynthetic pathways leading to the accumulation of this compound in these plants.

- Case Study : A detailed investigation into the roots of Hemidesmus indicus revealed that this compound is produced via phenylalanine ammonia-lyase-mediated biosynthesis. This pathway offers insights into plant metabolism and potential applications in natural product synthesis .

Material Science

In material science, this compound has been utilized in synthesizing novel materials such as Schiff base ligands. These ligands are crucial for developing coordination compounds with various metal ions, which can have applications in catalysis and sensor technology.

- Application Example : The compound has been used to modify gold nanoparticles for enhancing their properties as sorbents in environmental applications. This modification improves the efficiency of metal ion enrichment from aqueous solutions, showcasing its utility in environmental remediation efforts .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.

2-Hydroxy-5-methoxybenzaldehyde: Differently positioned methoxy group.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin):

Uniqueness

2-Hydroxy-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both hydroxyl and methoxymethoxy groups, which confer distinct chemical reactivity and biological activity. Its potential as a tyrosinase inhibitor and its applications in various fields highlight its versatility compared to similar compounds .

Biologische Aktivität

2-Hydroxy-4-(methoxymethoxy)benzaldehyde, an aromatic compound with the molecular formula CHO, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

The synthesis of this compound can be achieved through various methods, notably the methoxymethylation of 2,4-dihydroxybenzaldehyde. The reaction typically requires precise control of temperature and concentration to minimize side reactions, with purification often accomplished via recrystallization or chromatography. The compound features a hydroxyl group at position 2, a methoxymethoxy group at position 4, and an aldehyde group at position 1, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of this compound (HMB) against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 1024 µg/ml, demonstrating significant efficacy against this pathogen. HMB was shown to disrupt bacterial cell membranes, leading to increased release of intracellular proteins and nucleic acids, which suggests a mechanism involving membrane integrity disruption . Additionally, HMB effectively dislodged nearly 80% of preformed biofilms at tested concentrations, indicating its potential as a therapeutic agent against biofilm-associated infections .

Tyrosinase Inhibition

Another notable biological activity of HMB is its potential as a tyrosinase inhibitor , which is relevant for treating hyperpigmentation disorders. The presence of hydroxyl and methoxymethoxy groups allows HMB to interact with the active site of tyrosinase, inhibiting the oxidation of tyrosine to melanin. This property positions HMB as a candidate for cosmetic applications aimed at skin lightening.

The biological effects of this compound are primarily attributed to its structural features. The compound can form hydrogen bonds and engage in hydrophobic interactions with biological targets due to its aromatic nature and functional groups. These interactions facilitate binding to active sites on enzymes or receptors, leading to the observed biological activities.

Research Findings and Case Studies

A comprehensive analysis of HMB's biological activity has been conducted through various methodologies:

Eigenschaften

IUPAC Name |

2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLBFPQDUSNVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373067 | |

| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95332-26-6 | |

| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.